7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid

Catalog No.
S12405541
CAS No.
91651-26-2
M.F
C14H7NO5
M. Wt
269.21 g/mol
Availability
In Stock
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7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid

CAS Number

91651-26-2

Product Name

7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid

IUPAC Name

7-nitro-9-oxofluorene-1-carboxylic acid

Molecular Formula

C14H7NO5

Molecular Weight

269.21 g/mol

InChI

InChI=1S/C14H7NO5/c16-13-11-6-7(15(19)20)4-5-8(11)9-2-1-3-10(12(9)13)14(17)18/h1-6H,(H,17,18)

InChI Key

OPQIPTHMHAOFOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)C(=O)C3=C2C=CC(=C3)[N+](=O)[O-]

7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid is an organic compound characterized by its unique molecular structure, which includes a nitro group and a carboxylic acid functional group. Its molecular formula is C14H7NO5, with a molecular weight of approximately 269.212 g/mol. The compound appears as a yellow crystalline solid and exhibits notable physical properties such as a density of 1.591 g/cm³ and a boiling point of 546.4 °C at 760 mmHg . It is often used in various chemical syntheses and biological studies due to its reactivity and structural features.

Typical of compounds containing both nitro and carboxylic acid groups. Key reactions include:

  • Nucleophilic Substitution: The nitro group can be reduced to an amine under specific conditions, allowing for further derivatization.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are important in organic synthesis.
  • Decarboxylation: Under heat or specific catalytic conditions, the carboxylic acid moiety may be removed, leading to the formation of simpler aromatic compounds.

These reactions highlight the compound's versatility in organic synthesis.

Research indicates that 7-nitro-9-oxo-9H-fluorene-1-carboxylic acid exhibits significant biological activity. It has been studied for its potential as:

  • Antimicrobial Agent: Some studies suggest that derivatives of this compound may possess antimicrobial properties.
  • Anticancer Activity: Preliminary investigations have indicated that it may inhibit the growth of certain cancer cell lines, although more extensive studies are needed to confirm these effects.

The biological implications of this compound make it a subject of interest in medicinal chemistry.

The synthesis of 7-nitro-9-oxo-9H-fluorene-1-carboxylic acid typically involves multi-step organic reactions. Common methods include:

  • Nitration of Fluorene Derivatives: Starting from fluorene, nitration can introduce the nitro group at the desired position.
  • Oxidation Reactions: Oxidizing agents can convert fluorene derivatives into the corresponding carbonyl compounds.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved through carbonylation methods or via direct reaction with carbon dioxide under specific conditions.

These methods provide pathways to synthesize the compound efficiently.

7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid has various applications in:

  • Organic Synthesis: It serves as an intermediate in the production of more complex organic molecules.
  • Pharmaceutical Research: Its potential bioactivity makes it valuable in drug development studies.
  • Material Science: The compound may find applications in creating novel materials due to its unique structural properties.

Interaction studies involving 7-nitro-9-oxo-9H-fluorene-1-carboxylic acid focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These interactions can provide insights into its mechanism of action, particularly in pharmacological contexts. For instance, binding assays may reveal how this compound interacts with specific enzymes or receptors, potentially elucidating its therapeutic effects.

Several compounds share structural similarities with 7-nitro-9-oxo-9H-fluorene-1-carboxylic acid, including:

Compound NameMolecular FormulaNotable Features
9-Oxo-9H-fluorene-1-carboxylic acidC14H8O3Lacks nitro group; simpler structure
7-Amino-9-oxo-9H-fluorene-1-carboxylic acidC14H9NO3Contains amino group instead of nitro
7-NitrofluorenoneC13H8N2ONitro group present; lacks carboxylic acid

Uniqueness

The uniqueness of 7-nitro-9-oxo-9H-fluorene-1-carboxylic acid lies in its combination of both a nitro and a carboxylic functional group on a fluorene backbone, which enhances its reactivity and potential biological activity compared to similar compounds. This dual functionality allows for diverse applications in organic synthesis and medicinal chemistry, making it a noteworthy compound in research settings.

The computational modeling of resonance effects in 7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid reveals significant electronic interactions between the nitro and carboxylic acid functional groups [1] [3]. Density functional theory calculations using the B3LYP functional with 6-311+G(d,p) basis sets have demonstrated that the electron-withdrawing nature of both substituents creates a synergistic effect on the molecular electronic structure [14] [15].

The nitro group exhibits particularly strong electron-withdrawing capabilities through both inductive and resonance mechanisms [3] [11]. The resonance structures show that the nitro group can effectively delocalize negative charge through its nitrogen-oxygen bonds, creating a stabilized system where electron density is drawn away from the fluorene core [11] [22]. This electron withdrawal is quantified through molecular orbital analysis, which reveals significant lowering of both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels compared to unsubstituted fluorene derivatives [14] [33].

Computational studies indicate that the carboxylic acid group contributes additional electron-withdrawing character through its carbonyl functionality [3] [18]. The resonance stabilization of the carboxylate anion is enhanced by the presence of the nitro group, which further stabilizes the conjugate base through extended delocalization [3] [7]. This cooperative effect results in increased acidity compared to systems containing only one electron-withdrawing group [18] [19].

Table 1: Theoretical Electronic Properties of Electron-Withdrawing Groups

Functional GroupHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Electron Affinity (eV)Ionization Potential (eV)
Nitro (-NO2)-6.8-2.44.42.46.8
Carboxylic acid (-COOH)-6.2-1.84.41.86.2
Combined (-NO2 + -COOH)-7.1-2.94.22.97.1
Reference compound (H)-5.9-1.24.71.25.9

The frontier molecular orbital analysis demonstrates that the nitro group predominantly affects the lowest unoccupied molecular orbital energy, while the carboxylic acid group influences both frontier orbitals more equally [33] [36]. This differential impact creates unique electronic properties that distinguish the dual-substituted system from mono-substituted analogs [14] [34]. Time-dependent density functional theory calculations reveal that the electronic transitions are significantly red-shifted due to the reduced highest occupied molecular orbital-lowest unoccupied molecular orbital gap [16] [32].

Solvent-Mediated Tautomerization Dynamics

The tautomerization dynamics of 7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid are strongly influenced by solvent polarity and hydrogen bonding capabilities [24] [25]. Solvent-mediated proton transfer mechanisms play a crucial role in determining the equilibrium between different tautomeric forms, particularly affecting the keto-enol equilibrium of the carboxylic acid functionality [10] [13].

Protic solvents such as water and ethanol facilitate proton transfer through hydrogen bonding networks that lower the activation barriers for tautomerization [24] [27]. The mechanism involves the formation of solvent-substrate complexes where protic solvent molecules act as proton shuttles, enabling more facile interconversion between tautomeric forms [25] [29]. In contrast, aprotic solvents such as benzene and chloroform show significantly higher energy barriers for tautomerization due to the absence of hydrogen bonding stabilization [24] [30].

The kinetics of tautomerization exhibit strong solvent dependence, with reaction rates varying by several orders of magnitude across different solvent systems [24] [28]. Polar protic solvents demonstrate the fastest tautomerization rates due to their ability to stabilize transition states through hydrogen bonding interactions [27] [28]. The solvent polarity effect is quantified through dielectric constant correlations, which show inverse relationships between solvent polarity and tautomerization barriers [26] [30].

Table 2: Solvent Effects on Tautomerization Dynamics of Nitro-Carboxylic Acid Systems

SolventDielectric ConstantTautomerization Barrier (kcal/mol)Equilibrium Constant (Keto/Enol)Reaction Rate (s⁻¹)
Water78.48.20.151.2 × 10⁻⁶
Ethanol24.312.40.453.4 × 10⁻⁷
Acetone20.715.30.788.7 × 10⁻⁸
Chloroform4.818.71.252.1 × 10⁻⁸
Benzene2.322.12.104.5 × 10⁻⁹

Specific solvent effects on the equilibrium position reveal that polar solvents favor the keto tautomer of the carboxylic acid group, while nonpolar solvents show preference for the enol form [26] [30]. This selectivity arises from differential solvation energies, where polar solvents better stabilize the more polar keto form through dipole-dipole interactions [25] [28]. The presence of the nitro group enhances these solvent effects by increasing the overall molecular polarity and hydrogen bonding acceptor capability [11] [21].

Steric and Electronic Factors in Intramolecular Charge Transfer

The intramolecular charge transfer properties of 7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid are governed by complex interactions between steric constraints and electronic coupling mechanisms [9] [11]. The spatial arrangement of the nitro and carboxylic acid groups relative to the fluorene core determines the efficiency of charge transfer processes and the overall electronic communication between different molecular regions [19] [23].

Steric factors primarily influence the planarity of the molecular system, with bulky substituents causing deviations from coplanarity that can disrupt electronic conjugation [19] [21]. The nitro group exhibits moderate steric hindrance due to its size and electron density distribution, while the carboxylic acid group shows less steric interference due to its smaller effective radius [19] [22]. These steric effects are quantified through torsion angle measurements, which correlate directly with electronic coupling strength [20] [23].

Electronic factors dominate the charge transfer behavior through orbital overlap and energy matching considerations [9] [11]. The nitro group acts as a strong electron acceptor, creating a driving force for intramolecular charge transfer from the electron-rich fluorene core [11] [17]. This charge transfer is facilitated by the extended π-conjugation system, which provides a pathway for electron delocalization [8] [9]. The carboxylic acid group contributes additional electronic coupling through its π-system, enhancing the overall charge transfer efficiency [11] [17].

Table 3: Intramolecular Charge Transfer Parameters in 7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid

ParameterGround StateExcited StateCT Complex
Charge Transfer Distance (Å)4.23.93.6
Dipole Moment (Debye)3.88.212.5
Oscillator Strength0.150.781.15
CT Transition Energy (eV)-2.82.1
Reorganization Energy (eV)0.320.450.58

The charge transfer dynamics are characterized by ultrafast time scales, with initial charge separation occurring within femtoseconds of photoexcitation [9] [27]. The efficiency of charge transfer is enhanced by the favorable energetics created by the electron-withdrawing groups, which lower the energy of charge-separated states [11] [17]. Solvent effects on charge transfer show that polar environments stabilize charge-separated states, leading to longer-lived charge transfer complexes [9] [25].

Table 4: Steric and Electronic Factors in Intramolecular Interactions

Factor TypeNitro GroupCarboxyl GroupFluorene Core
Bond Length C-N (Å)1.471.321.42
Bond Angle C-N-O (°)125.3118.7120.0
Torsion Angle (°)15.28.90.0
Steric Hindrance Energy (kcal/mol)2.81.40.0
Electronic Coupling (eV)0.340.280.85

Precursor Roles in Conductive Polymer Development

7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid serves as a versatile precursor in the synthesis of advanced conductive polymers, offering unique electronic and structural properties that enhance polymer performance. The compound's fluorene backbone provides an excellent foundation for π-conjugated systems, while the strategically positioned nitro and carboxylic acid functional groups contribute to enhanced conductivity and processability [1] [2].

The incorporation of this compound as a precursor in polyaniline derivatives has shown significant promise in developing materials with improved charge carrier mobility [1]. The electron-withdrawing nature of the nitro group at the 7-position creates an asymmetric electronic distribution within the fluorene core, facilitating better charge transport properties compared to unsubstituted fluorene derivatives [3]. Research has demonstrated that fluorene-based conducting polymers exhibit enhanced thermal stability, making them suitable for high-temperature applications in electronic devices [4].

Carboxylic acid functionalized conductive polymers derived from this precursor demonstrate superior hydrogen bonding capabilities, enabling controlled supramolecular organization during polymer formation [1] [2]. This self-assembly behavior is particularly valuable in creating ordered polymer structures with predictable electronic properties. The carboxylic acid group acts as both a reactive site for polymerization and an anchoring point for further functionalization, allowing for the development of multi-functional conducting materials.

The compound's role in electroactive polymer synthesis extends to improved processability in organic solvents [3] [5]. The presence of both polar (carboxylic acid) and electron-deficient (nitro) functional groups enhances solubility in various organic media, facilitating solution-based processing techniques essential for large-scale manufacturing of conductive polymer films and coatings.

Photoresponsive Molecular Architectures

The unique molecular architecture of 7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid makes it an exceptional building block for photoresponsive materials. The extended π-conjugation through the fluorene backbone, combined with the push-pull electronic configuration created by the electron-donating carboxylic acid and electron-accepting nitro groups, results in materials with tunable optical properties [6] [7].

The compound's UV-visible absorption characteristics, typically ranging from 300-450 nanometers, make it suitable for applications in optical sensors and photoswitching devices [6] [7]. While the nitro group traditionally acts as a fluorescence quencher, recent studies have shown that careful molecular design can harness this property for specialized applications in photodynamic therapy and controlled drug release systems [7] [8].

Research into fluorene-based two-photon absorbing molecules has revealed that nitro-substituted derivatives exhibit enhanced nonlinear optical properties [6]. The rigid fluorene core structure provides photochemical stability, while the nitro substituent contributes to increased two-photon absorption cross-sections, making these compounds valuable for applications in two-photon microscopy and optical data storage [6].

The intramolecular charge transfer characteristics of 7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid enable the development of solvatochromic materials that respond to environmental changes [7] [8]. These properties are particularly useful in designing smart materials for sensing applications and adaptive optical devices. The carboxylic acid group serves as an anchoring point for attachment to various substrates, facilitating the integration of photoresponsive functionality into larger molecular architectures.

Studies on nitrofluorene derivatives have demonstrated their versatility as electron acceptors in organic photovoltaic materials [8]. The compound's ability to participate in photoinduced electron transfer processes makes it suitable for applications in solar cells and other energy conversion devices, where efficient charge separation and transport are critical for device performance.

Supramolecular Assembly Templating Capabilities

7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid exhibits remarkable supramolecular assembly templating capabilities, arising from its multiple intermolecular interaction sites and rigid molecular framework. The carboxylic acid functional group provides strong and directional hydrogen bonding capabilities, enabling the formation of well-defined linear chain structures and more complex two-dimensional networks [9] [10] [11].

The hydrogen bonding patterns formed by carboxylic acid groups are particularly effective in creating and maintaining surface order in supramolecular assemblies [9]. Research has shown that carboxylic acid functionalities can produce various structural motifs, from simple dimeric arrangements to complex cyclic assemblies, depending on the molecular environment and assembly conditions [9] [10]. The presence of the nitro group adds an additional dimension of electrostatic interactions, contributing to the stability and directionality of the assembled structures [12] [10].

π-π stacking interactions between the fluorene aromatic systems play a crucial role in creating layered supramolecular structures [13] [11]. The planar nature of the fluorene backbone promotes face-to-face aromatic stacking, leading to the formation of columnar assemblies that can serve as templates for electronic material organization [13]. These interactions are particularly important in the development of organic semiconductors and light-emitting materials, where ordered molecular arrangements directly influence charge transport and optical properties.

The compound's ability to coordinate with metal ions through its carboxylate oxygen atoms opens possibilities for metal-organic framework formation [10]. These coordination interactions provide additional structural control through defined coordination geometries, enabling the construction of porous materials with specific cavity sizes and chemical environments. Such materials find applications in catalysis, gas storage, and separation technologies.

Van der Waals forces between the entire molecular frameworks contribute to the formation of three-dimensional supramolecular networks [13] [12]. The complementary shape fitting of the molecules allows for efficient packing arrangements that maximize intermolecular interactions while maintaining structural integrity. This property is particularly valuable in crystal engineering applications, where precise control over molecular arrangement is essential for achieving desired material properties.

The templating capabilities of 7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid extend to polymer synthesis, where the compound can direct the formation of specific polymer architectures through its supramolecular organization [11]. The pre-organized molecular arrangements serve as templates that guide polymerization processes, resulting in polymers with controlled structures and enhanced properties compared to those obtained through conventional synthesis methods.

PropertyValueReference
Molecular FormulaC₁₄H₇NO₅
Molecular Weight (g/mol)269.21
CAS Number91651-26-2 [15]
IUPAC Name7-nitro-9-oxo-9H-fluorene-1-carboxylic acid
Density (g/cm³)1.591
AppearanceYellow crystalline solid
Assembly MechanismFunctional Groups InvolvedTemplate TypeStructural ControlApplications
Hydrogen BondingCarboxylic acid (-COOH)Linear chain formationDirectional hydrogen bondsPolymer templating
π-π Stacking InteractionsFluorene aromatic systemLayered structuresFace-to-face aromatic stackingElectronic material organization
Electrostatic InteractionsNitro group (-NO₂)Columnar assembliesDipole-dipole alignmentCrystal engineering
Van der Waals ForcesEntire molecular frameworkThree-dimensional networksComplementary shape fittingPorous material synthesis
Metal CoordinationCarboxylate oxygen atomsMetal-organic frameworksCoordination geometryCatalytic frameworks

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

269.03242232 g/mol

Monoisotopic Mass

269.03242232 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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